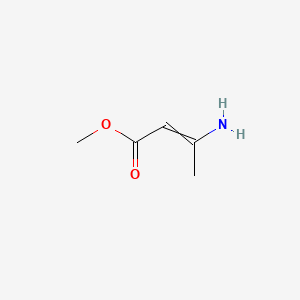

Methyl 3-aminocrotonate

Description

Significance as a β-Enamino Ester in Organic Synthesis

The importance of methyl 3-aminocrotonate in organic synthesis is intrinsically linked to its identity as a β-enamino ester. nih.gov These compounds are highly valuable synthetic intermediates, serving as foundational materials for constructing more complex molecules, particularly heterocyclic compounds and alkaloids.

The reactivity of this compound allows it to participate in a variety of organic transformations, including Michael additions, condensation reactions, and cyclizations. glindiachemicals.com One of its most notable applications is in the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction used to produce 1,4-dihydropyridines (DHPs). nih.govresearchgate.net DHPs are a prominent class of calcium channel blockers used in the treatment of cardiovascular diseases. chemicalbook.com this compound serves as a key intermediate in the synthesis of numerous "dipine" drugs, such as felodipine, nitrendipine, and amlodipine. google.comchemicalbook.comgoogle.com

Furthermore, this compound is a precursor for creating enamides (N-acylated products) and enaminones (C-acylated products). The selectivity between N-acylation and C-acylation can be controlled by the choice of reagents and reaction conditions, highlighting the compound's versatility. It also reacts with various nucleophiles to form substituted enamine derivatives of crotonic acid. chemicalbook.com

Table 1: Selected Applications of this compound in Synthesis

| Reaction Type | Product Class | Examples of Synthesized Compounds |

|---|---|---|

| Hantzsch Condensation | 1,4-Dihydropyridines (DHPs) | Felodipine, Nitrendipine, Amlodipine, Nisoldipine google.comchemicalbook.comnih.govgoogle.com |

| Acylation | Enamides, Enaminones | Intermediates for nitrogen-containing heterocycles |

| Reaction with Nucleophiles | Substituted Enamine Derivatives | Building blocks for further synthesis chemicalbook.com |

Evolution of Research Perspectives on the Chemical Compound

Research interest in β-enamino esters like this compound has been a long-standing and active area in organic synthesis due to their utility as versatile building blocks and their presence in biologically active compounds. nih.gov The initial focus was on their fundamental reactivity and application in well-established reactions, such as the Hantzsch synthesis for dihydropyridines. nih.gov

Over time, the perspective has broadened, with researchers exploring more nuanced aspects of its reactivity. For instance, systematic studies on the acylation of this compound have revealed a high degree of site selectivity (N- vs. C-acylation), which can be fine-tuned based on the reaction conditions. This has allowed for the highly regioselective preparation of either enamides or enaminones from this single precursor.

Modern research continues to find novel applications for this compound. It has been used in waste-free, solid-state cascade reactions, for example, with crystalline ninhydrin (B49086). sigmaaldrich.comsigmaaldrich.com The development of new synthetic methodologies continues to expand the utility of this compound. For example, methods for its own synthesis have been refined to be more environmentally friendly and efficient, such as using ionic liquids as recyclable solvents to improve yields. The compound's role has evolved from a simple intermediate to a versatile tool for creating complex molecular architectures, including those for fragrances, flavors, and specialty chemicals. glindiachemicals.com

Table 2: Chemical Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-amino-2-butenoate |

| β-Enamino Ester |

| Methyl acetoacetate (B1235776) |

| 1,4-Dihydropyridines (DHPs) |

| Felodipine |

| Nitrendipine |

| Amlodipine |

| Nisoldipine |

| Enamides |

| Enaminones |

| Crotonic acid |

| Ninhydrin |

| 2-chlorobenzaldehyde (B119727) |

| hydroxylamine hydrochloride |

| barnidipine hydrochloride |

| nifedipine |

| o-methoxy-benzaldehyde |

| 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine |

| 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine |

| 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene |

| diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3- thiadiazol-5-yl) pyridine-3,5-dicarboxylate |

| ethyl acetoacetate |

| ammonium (B1175870) acetate |

| N-substituted acetoacetamide (B46550) |

| 2-benzylidene-3-oxobutanamide |

| methyl 4-(R2 -phenyl)-5-(R1 carbamoyl (B1232498) )-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |

| E-2-phenyliodonio tosylate |

| Benidipine |

| Cilnidipine |

| Isradipine |

| Manidipine |

| Phthaloyl amlodipine |

| Lercanidipine hydrochloride |

| 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL- |

| Methyl 6-chloro-2-Methylnicotinate |

| 4-(2,3-Dichlorophenyl)-2,6-diMethyl-1,4-dihydropyridine-3,5-dicarboxylic acid Felodipine 3,5-DiMethyl Ester |

| 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, methyl 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propyl ester, S,S-dioxide |

| 3-aminocrotononitrile (B73559) |

| 3,4-dihydropyridin-(2H)-one |

| Acetic acid |

| Propionic acid |

| beta-lactam antibiotics |

| antiviral agents |

| amino acid derivatives |

| herbicides |

| insecticides |

| fungicides |

| ammonium carbamate (B1207046) |

| ammonium bicarbonate |

| n-butyl pyridinium (B92312) tetrafluoroborate (B81430) |

| ethyl phenyl acetate |

| ethyl p-nitrophenyl acetate |

| N,N-dimethylformamide dimethyl acetal |

| triethyl orthoformate |

| piperidine |

| acetylacetone |

| ammonium acetate |

| pyridinone |

| pyrazolone |

| phenylhydrazones |

| pyrrolidinones |

| benzenediazonium salts |

| p-toluenesulfonic acid |

| Ethyl-2-(4-nitrophenyl)-3-(phenylamino)acrylate |

| Ethyl-3-(4-methoxyphenylamino)-2-(4-nitrophenyl) acrylate |

| triethylamine (B128534) |

| methyl-chloroethyl ketone |

| Thiamine diphosphate |

| Thiamine monophosphate |

| Pyridoxine |

| Pyridoxal |

| Pyridoxamine |

| Histamine |

| Oleic acid |

| Elaidic acid |

| Vitamin B5 |

| Sitagliptin |

| Semicorrins |

| Vitamin B12 (Cobalamin) |

| Coenzyme F430 |

| Methyl pyroglutamate |

| Meerwein's salt |

| Trifluoroacetic acid |

| Cobalt(II) chloride |

| Sodium borohydride |

| Dimethylformamide |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORCTIIRYKLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051715 | |

| Record name | Methyl 3-aminocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-39-1, 21731-17-9 | |

| Record name | Methyl 3-amino-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14205-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Aminocrotonate

Historical Development of Preparative Routes

The synthesis of methyl 3-aminocrotonate has a history rooted in classic organic reactions, with early methods laying the groundwork for more refined contemporary processes.

Early Synthetic Protocols and their Limitations

Early syntheses of this compound date back to the late 19th century. One of the first documented methods involved the reaction of methyl acetoacetate (B1235776) with anhydrous ammonia (B1221849) gas in an ether solution, using ammonium (B1175870) nitrate (B79036) as a catalyst. google.com While foundational, these early protocols were often plagued by limitations. For instance, some methods resulted in the formation of acetoacetamide (B46550) as a significant by-product, necessitating extensive purification steps like fractional distillation or multiple recrystallizations to achieve the desired purity. google.com Another drawback was the use of organic solvents like ether, which posed safety risks such as increased flammability and the potential for explosions. google.com Furthermore, some of these early procedures did not report yields, making their efficiency difficult to assess. google.com

Foundational Reaction of Methyl Acetoacetate with Ammonia

The core reaction for producing this compound involves the condensation of methyl acetoacetate with ammonia. google.comchemicalbook.com This reaction is a classic example of enamine formation, where the nucleophilic ammonia attacks the carbonyl group of the methyl acetoacetate, followed by a dehydration step. This fundamental transformation has been the cornerstone of nearly all subsequent synthetic developments. The reaction can be carried out using various forms of ammonia, including aqueous ammonia and ammonia gas. chemicalbook.comgoogle.com The mechanism involves the initial formation of an unstable carbinolamine intermediate, which then eliminates a molecule of water to form the stable enamine product, this compound. The efficiency and outcome of this reaction are highly dependent on the reaction conditions, which have been the focus of optimization in more contemporary methods.

Contemporary Synthetic Strategies

Modern approaches to the synthesis of this compound have focused on improving yield, purity, and process safety, while also considering environmental impact.

Optimized Ammonolysis Conditions and Media Influence

Significant advancements have been made by optimizing the conditions for the ammonolysis of methyl acetoacetate. A key development has been the use of water as a reaction medium, which offers several advantages over traditional organic solvents. google.comgoogle.com Conducting the reaction in an aqueous medium at temperatures between 35 and 70°C allows for the production of high-purity this compound without the need for a separate solvent, making the process more industrially scalable and environmentally friendly. google.com

Patented processes have detailed the use of specific molar equivalents of ammonia (1.5–4.0 moles per mole of methyl acetoacetate) and water (0.05–3.0 moles per mole of methyl acetoacetate) to maximize yield and minimize by-products. google.com Temperature control is critical; for instance, maintaining a temperature of 55–65°C can reduce the reaction time to just 2 hours, a significant improvement over the 48 hours required in some ether-based systems. When using ammonium hydroxide, a temperature range of 40–45°C is preferred. google.com These optimized conditions not only accelerate the reaction but also facilitate the direct crystallization of the product from the reaction mixture, simplifying the purification process.

Utilization of Novel Reagents and Catalytic Systems (e.g., Ammonium Carbamate (B1207046), Ionic Liquids)

The quest for more efficient and greener synthetic routes has led to the exploration of novel reagents and catalytic systems. One such innovation is the use of ammonium carbamate as an ammonia source. Reacting methyl acetoacetate with ammonium carbamate in methanol (B129727) at room temperature has been shown to produce this compound in quantitative yield. chemicalbook.com This method is mild, selective, and efficient.

Another significant advancement is the use of ionic liquids as recyclable reaction media. The three-component condensation of an aldehyde, a β-ketoester, and this compound to form 1,4-dihydropyridines proceeds smoothly in ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) or 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) at room temperature. rsc.orgscispace.com These reactions offer high yields, and the ionic liquid can be recovered and reused multiple times without a significant loss in activity, making the process more sustainable. rsc.org For instance, the cyclocondensation in n-butyl pyridinium (B92312) tetrafluoroborate can lead to a 96% yield, with the solvent being recyclable for more than five cycles.

Advanced Manufacturing Techniques

For industrial-scale production, advanced manufacturing techniques have been developed to enhance efficiency, safety, and product quality. Continuous flow chemistry, for example, offers precise control over reaction parameters and can lead to higher yields and purity. googleapis.com Continuous flow processes for the synthesis of beta-amino crotonates have been developed that operate at room temperature to 50°C, a significant advantage over cryogenic processes. googleapis.com These systems can achieve yields greater than 90% and high purity (over 99.98%). googleapis.com Additionally, modular continuous distillation units are employed to ensure consistent quality for large-scale production. nbinno.com Some industrial trials have reported isolated yields of 92.2% with 99.8% purity using optimized aqueous-phase reactions, a nearly 30% improvement over older ether-based methods.

Continuous Flow Synthesis Development

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of this technology to the synthesis of this compound has been a key area of development.

One notable approach involves a gas-phase continuous process where ammonia is saturated in a mixture of methyl acetoacetate and water within jacketed reactors. This method allows for precise control of the reaction conditions. A key innovation in this area is the use of in-line mass flow controllers to monitor and maintain ammonia saturation, ensuring consistent reaction stoichiometry. Following the reaction, rapid cooling of the mixture induces crystallization, facilitating the separation of the product without the need for additional solvents.

Solvent-free continuous processes have also been developed, utilizing tubular reactors. In one such method, acetic acid is employed as a catalyst. google.com The optimization of parameters such as residence time, temperature, and molar ratios of reactants has led to high yields of this compound. google.com For instance, a process using a tubular reactor with a specific molar ratio of methyl acetoacetate, ammonia, and acetic acid at 50°C achieved a 94% yield with a short residence time of 120–160 seconds. google.com

The development of automated, flexible flow chemistry platforms, such as radial synthesizers, has further accelerated the optimization of continuous flow synthesis. These platforms allow for rapid screening of various reaction conditions, including different solvents, temperatures, and residence times. For example, in the synthesis of nifedipine, where this compound is a key reactant, methanol was identified as a superior solvent to ethanol (B145695), avoiding the formation of transesterification by-products at high temperatures. rsc.org The conditions optimized on these platforms can be readily transferred to dedicated continuous flow systems for larger-scale production. rsc.org

| Parameter | Value | Reference |

| Residence Time | 120–160 s | google.com |

| Temperature | 50°C | google.com |

| Molar Ratio (MAA:NH₃:AA) | 1:3:0.5 | google.com |

| Yield | 94% | google.com |

Table 1: Critical Parameters for a Solvent-Free Continuous Synthesis of this compound

Solid-State Reaction Methodologies

Solid-state reactions, often promoted by mechanical means such as ball milling, present a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. These methods can lead to quantitative yields and unique reaction pathways.

Cascade mechanochemical reactions involving solid-state ninhydrin (B49086) and this compound have been explored. In a ball mill, these reactants can undergo a series of transformations to produce complex heterocyclic structures like indenoquinoxaline ketones. mdpi.com These reactions proceed through a sequence of vinylogous substitution, cyclization, and hydrogen shifts. mdpi.com

The acylation of this compound has also been investigated in the solid state. The reaction with various acid chlorides in the presence of an organic base can be controlled to achieve selective N- or C-acylation. This selectivity is influenced by the choice of the acid chloride and the base used. Interestingly, when α,β-unsaturated acid chlorides are used with triethylamine (B128534), the reaction proceeds through a [3.3] sigmatropic rearrangement to form 3,4-dihydropyridin-(2H)-ones.

Furthermore, this compound has been utilized in solid-state reactions for the synthesis of pharmaceutical intermediates. For instance, it can be prepared and isolated in a solid state before being reacted with other components to produce compounds like amlodipine. googleapis.com

| Reactants | Method | Product Type | Reference |

| Ninhydrin, this compound | Ball Milling | Indenoquinoxaline ketones | mdpi.com |

| This compound, Acid Chlorides | Solid-State with Base | N-acylated or C-acylated products |

Table 2: Examples of Solid-State Reactions Involving this compound

Process Intensification for Enhanced Yield and Purity

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, this has been achieved through several strategies.

The use of continuous flow reactors is a prime example of process intensification, as they overcome the heat and mass transfer limitations often encountered in large batch reactors. researchgate.net This leads to better process control and higher product quality. A continuous flow process for β-amino crotonates has been developed that can be operated in batch mode as well. By optimizing the ratio of methyl acetoacetate to aqueous ammonia, reaction times can be significantly reduced while increasing the yield. google.com

A significant advancement is the development of a continuous flow process that operates without any external solvent, making it a "green" technology. researchgate.net By carefully controlling the reaction parameters in a tubular reactor, high yields and purity of this compound can be achieved. For example, a continuous flow experiment in a stainless steel tubular reactor at 50°C with a residence time of 120-160 seconds and a specific reactant ratio yielded 94% of the product. google.com Scaling up this process in a longer tubular reactor resulted in a high hourly yield, demonstrating its industrial viability. google.com

The synthesis can also be performed at low temperatures (0-5°C) in methanol, using ammonia generated in situ from concentrated ammonia and solid sodium hydroxide. This method produces high-purity white crystals of this compound in good yield. A Chinese patent also describes a method of synthesizing this compound by passing ammonia gas into a mixture of methyl acetoacetate and methanol at low temperatures, highlighting the simplicity, low reaction temperature, and short reaction time of this process, which results in high product yield and purity. google.com

| Method | Key Features | Outcome | Reference |

| Continuous Flow (Solvent-Free) | Tubular reactor, optimized reactant ratios | 94% yield, high purity, environmentally friendly | google.comresearchgate.net |

| Low-Temperature Synthesis (Methanol) | In-situ ammonia generation | High purity white crystals, good yield | google.com |

| Continuous Flow (Aqueous Ammonia) | Optimized reactant ratios | Reduced reaction time, increased yield | google.com |

Table 3: Process Intensification Strategies for this compound Synthesis

Reaction Mechanisms and Chemical Transformations of Methyl 3 Aminocrotonate

Fundamental Reactivity Profiles

The reactivity of methyl 3-aminocrotonate is primarily dictated by the interplay between its nucleophilic amino group and its extended conjugated π-system. glindiachemicals.com This unique structural arrangement creates multiple reactive sites, allowing it to participate in a wide array of chemical transformations. glindiachemicals.com

Nucleophilic Character and Amino Group Involvement

The primary driver of this compound's reactivity is the nucleophilic character of its amino (-NH₂) group. The nitrogen atom possesses a lone pair of electrons, making it an electron-rich center capable of attacking electron-deficient species (electrophiles). This inherent nucleophilicity is central to its role in many chemical reactions, including condensation, substitution, and addition pathways, where it facilitates the formation of new carbon-nitrogen bonds. justdial.com The compound's ability to act as a potent nucleophile is a cornerstone of its synthetic applications.

Diverse Chemical Reactions

The dual reactivity conferred by the amino group and the conjugated system allows this compound to undergo a variety of chemical transformations.

Oxidation and Reduction Pathways

This compound can be subjected to both oxidation and reduction to yield different classes of compounds.

Oxidation: The compound can be oxidized to form the corresponding oxo derivatives.

Reduction: Conversely, reduction reactions can convert this compound into its corresponding saturated amine.

Table 1: Oxidation and Reduction of this compound

| Reaction Type | Product Class |

|---|---|

| Oxidation | Oxo derivatives |

| Reduction | Saturated amines |

Substitution Reactions

The amino group is a primary site for substitution reactions. A notable example is acylation, the reaction with acid chlorides. Studies have shown that the acylation of this compound shows a strong preference for N-acylation (substitution at the nitrogen atom) over C-acylation (substitution at the α-carbon), leading to the formation of N-acylated products known as enamides. For instance, reacting this compound with aliphatic acid chlorides like those from acetic acid or propionic acid in the presence of pyridine (B92270) yields the corresponding (Z)-enamides in excellent yields.

Another documented substitution pathway involves its reaction with benzene (B151609) to generate an E-2-phenyliodonio tosylate. This resulting alkenyl iodonium (B1229267) salt serves as a versatile intermediate that readily reacts with various nucleophiles to produce a range of substituted enamine derivatives of crotonic acid. chemicalbook.com

Table 2: Examples of Substitution Reactions

| Reagent | Product Type |

|---|---|

| Aliphatic/Aromatic Acid Chlorides | Enamides (N-acylated products) |

| Benzene (to form iodonium salt), then Nucleophiles | Substituted enamine derivatives |

Addition Reactions (e.g., 1,4-Addition)

The conjugated α,β-unsaturated carbonyl system makes this compound an excellent substrate for addition reactions, particularly 1,4-additions, also known as Michael additions. glindiachemicals.com In these reactions, a nucleophile attacks the electrophilic β-carbon of the conjugated system.

This reactivity is fundamental to its use in multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, where it serves as the enamine component. It is also employed in more complex cyclization reactions. For example, it participates in [3+3] annulation reactions with benzoxepine-3-carboxylates in the presence of a Lewis acid catalyst to form bridged bicyclic benzoxepine (B8326511) derivatives. researchgate.net

Table 3: Key Addition Reactions

| Reaction Name | Role of this compound | Resulting Structure |

|---|---|---|

| Michael Addition (1,4-Addition) | Conjugate Acceptor | β-substituted carbonyl compound |

| Hantzsch Dihydropyridine Synthesis | Enamine Component | 1,4-Dihydropyridine (B1200194) ring |

| [3+3] Annulation | Nucleophilic Component | Bridged bicyclic heterocycles |

Condensation and Cyclization Reactions

This compound is a versatile precursor in a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic structures. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon center, allows it to participate in reactions that form multiple new bonds in a single synthetic operation.

One of the most prominent applications of this compound is in the Hantzsch dihydropyridine synthesis . This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound acts as one equivalent), and a nitrogen donor like ammonia (B1221849). wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of condensation and cyclization steps to yield 1,4-dihydropyridines (DHPs). wikipedia.orgyoutube.com These compounds are of significant pharmacological importance, with many acting as calcium channel blockers. The use of this compound in Hantzsch synthesis has been shown to be efficient, with good yields often achieved under various conditions, including microwave irradiation. semanticscholar.org For instance, the reaction of an aldehyde, this compound, and another β-ketoester can afford unsymmetrical 1,4-DHPs. beilstein-journals.org

Beyond the classic Hantzsch synthesis, this compound undergoes [3+3] cyclization reactions with various electrophilic partners. For example, in reactions with 2-acyl-1,4-naphthoquinones, it acts as a C,N-ambident nucleophile to form 1,2-dihydrobenzisoquinolinequinones in good yields (63–72%). researchgate.net This type of reaction highlights the ability of this compound to act as a three-carbon building block in the construction of complex polycyclic systems.

Furthermore, cyclocondensation reactions of this compound with β-diketones or other β-ketoesters can lead to the formation of various substituted pyridines and other heterocyclic systems. glindiachemicals.comwur.nl The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the reaction partner.

Regioselectivity and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound makes the control of regioselectivity and stereoselectivity a critical aspect of its chemical transformations.

N- versus C-Acylation Site Selectivity

The acylation of this compound can occur at either the nitrogen atom (N-acylation) to form an enamide or at the α-carbon (C-acylation) to yield an enaminone. The preferred site of acylation is highly dependent on the nature of the acylating agent and the base employed in the reaction.

A systematic study on the acylation of this compound with various acid chlorides revealed a strong preference for either N- or C-acylation based on these factors. For example, the use of pyridine as a base in the acylation with certain aliphatic and aromatic acid chlorides tends to favor the formation of N-acylated products (enamides). In contrast, the choice of a different base, such as triethylamine (B128534), or a different acylating agent, like dichloroacetyl chloride in the presence of pyridine, can lead to exclusive C-acylation.

The electronic properties of the substituent on the enamine also play a significant role. It has been observed that this compound is generally a better precursor for the preparation of enamides (N-acylated products), whereas the analogous 3-aminocrotononitrile (B73559) shows a preference for forming enaminones (C-acylated products). This difference in reactivity can be attributed to the electronic influence of the ester versus the nitrile group on the enamine system.

| Acylating Agent | Base | Major Product | Reference |

| Aliphatic/Aromatic Acid Chlorides | Pyridine | N-acylated (Enamide) | |

| Dichloroacetyl Chloride | Pyridine | C-acylated (Enaminone) | |

| α,β-Unsaturated Acid Chlorides | Triethylamine | Cyclized product via N-acylation |

Influence of Reaction Conditions on Product Stereochemistry

Reaction conditions can exert a significant influence on the stereochemical outcome of transformations involving this compound. This is particularly evident in the formation of new stereocenters during cyclization reactions and in the geometry of the resulting double bonds.

In the Hantzsch synthesis, for example, the use of a chiral auxiliary or a chiral catalyst can lead to the enantioselective formation of 1,4-dihydropyridines. While the classical Hantzsch reaction yields a racemic mixture, modified procedures have been developed to achieve high stereoselectivity. researchgate.netacs.org The condensation of nitroacetone with this compound and various aldehydes in a modified Hantzsch reaction, for instance, produces racemic products that can be resolved into their respective enantiomers. acs.org

The stereochemistry of the enamine itself can also be influenced by the reaction conditions. The acylation of this compound with acetic anhydride (B1165640) or certain acid chlorides in the presence of pyridine has been shown to yield the (Z)-enamide isomer with high selectivity. The geometry of the enamide intermediate is crucial as it can dictate the stereochemical course of subsequent reactions, such as sigmatropic rearrangements.

The solvent and catalyst system can also play a pivotal role. For instance, in some cyclocondensation reactions, the choice of solvent can affect the diastereomeric ratio of the products. wur.nl The use of L-proline as a catalyst in a three-component reaction involving a sugar-derived aldehyde, methyl acetoacetate (B1235776), and this compound not only catalyzed the reaction but also suppressed epimerization at the C-1 carbon of the sugar aldehyde. beilstein-journals.org

Sigmatropic Rearrangements in Reaction Mechanisms (e.g.,wikipedia.orgwikipedia.orgSigmatropic Rearrangement)

Sigmatropic rearrangements, a class of pericyclic reactions, have been observed in the chemical transformations of this compound derivatives. wikipedia.org A notable example is the wikipedia.orgwikipedia.org sigmatropic rearrangement that occurs during the acylation of this compound with α,β-unsaturated acid chlorides. rsc.org

In this reaction, it is proposed that the initial acylation occurs on the nitrogen atom of this compound to form an N-acylated intermediate, specifically the N(E)-enamide. This intermediate then undergoes a wikipedia.orgwikipedia.org sigmatropic rearrangement, a process that involves the concerted reorganization of six electrons. This rearrangement leads to the formation of a ketene (B1206846) intermediate, which subsequently cyclizes to afford a 3,4-dihydropyridin-2(1H)-one derivative. rsc.org This reaction pathway is favored when triethylamine is used as the base.

The mechanism is supported by the fact that the alternative C-acylated product does not undergo cyclization under similar conditions, suggesting that the reaction does not proceed through a Michael addition pathway. The wikipedia.orgwikipedia.org sigmatropic rearrangement provides a powerful and stereoselective method for the construction of cyclic systems from acyclic precursors.

Mechanistic Investigations of Specific Reactions

Aryldiazonium Coupling Reactions and Hydrazone Formation

The reaction of this compound with aryldiazonium salts has been a subject of mechanistic investigation, leading to a deeper understanding of its reactivity. This reaction, a variation of the Japp-Klingemann reaction, does not result in the expected triazene (B1217601) from N-coupling. wikipedia.org Instead, it yields methyl 2-arylhydrazono-3-oxobutanoates. researchgate.net

The proposed mechanism involves the electrophilic attack of the aryldiazonium ion at the C-2 vinylic carbon of this compound. researchgate.net This is followed by the hydrolysis of the amino group at the C-3 position, leading to the formation of a 3-oxo group and the final hydrazone product. researchgate.net Spectroscopic evidence, including the absence of a vinylic proton in the ¹H NMR spectra of the products, supports the formation of the hydrazone structure over the triazene. researchgate.net

Oxa-Michael Reactions with β-Aminocrotonates

The oxa-Michael addition, or oxy-Michael reaction, represents a key transformation for forming carbon-oxygen bonds. While historically less utilized than its nitrogen and carbon counterparts due to challenges in reactivity and selectivity, recent advancements have highlighted its synthetic potential. researchgate.net In this context, β-aminocrotonates, including this compound, serve as effective reactants.

A notable application involves the intermolecular [3+3]-annulation of benzoxepine-3-carboxylates with aminocrotonates. This reaction, catalyzed by a Lewis acid such as Lanthanum(III) triflate (La(OTf)₃), yields bridged bicyclic benzoxepine heterocycles. The process involves the formation of new C-C and C-N bonds, utilizing the C-3 and C-5 positions of the benzoxepine moiety without opening the benzoxepine ring. researchgate.net This method provides an efficient route to complex heterocyclic frameworks.

The reactivity of this compound is part of a broader class of reactions where enamines participate in domino Michael addition-aromatization sequences, combining the oxidative dearomatization of anilines to produce a range of nitrogen-containing bridged bicyclic compounds. molaid.com

Reactions with Dithiazolium Chlorides for Isothiazole (B42339) Formation

This compound serves as a primary enamine in the synthesis of isothiazole derivatives through reactions with dithiazolium salts. A significant example is its reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, also known as Appel's salt. rsc.orgrsc.orgmdpi.com This transformation proceeds readily at room temperature and produces methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yields, reported to be between 78% and 79%. rsc.orgthieme-connect.de

The proposed mechanism for this reaction suggests the initial formation of an intermediate which then undergoes a rearrangement, akin to a Boulton–Katritzky rearrangement, to yield the final isothiazole product. thieme-connect.de This synthetic route is formally related to the Woodward synthesis of isothiazoles, which uses thiophosgene. rsc.org The reaction highlights the utility of 1,2,3-dithiazoles as precursors for other heterocyclic systems, including isothiazoles. mdpi.com

Table 1: Synthesis of Isothiazoles from this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | 4,5-dichloro-1,2,3-dithiazolium chloride | Methyl 5-cyano-3-methylisothiazole-4-carboxylate | 78-79% | rsc.orgthieme-connect.de |

Multi-Component Reactions (MCRs) Pathways

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. This compound is a common component in several important MCRs, most notably the Hantzsch 1,4-dihydropyridine synthesis. mdpi.comnih.gov

In the Hantzsch reaction, this compound can be used as a pre-formed enaminoester. It reacts with an aldehyde and a β-ketoester (such as methyl acetoacetate) to construct the 1,4-dihydropyridine (1,4-DHP) core. mdpi.combeilstein-journals.org This method is a modification of the classical Hantzsch synthesis, which traditionally uses an aldehyde, a β-ketoester, and ammonia. mdpi.com The use of this compound allows for the synthesis of unsymmetrical 1,4-DHPs and has been adapted for various conditions, including microwave irradiation and the use of catalysts like L-proline or Zn(NO₃)₂/MCM-41, to improve yields and reaction times. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net

For instance, the reaction between an aromatic aldehyde, dimedone, and this compound in the presence of Zn(NO₃)₂/MCM-41 in ethanol (B145695) at room temperature affords dihydropyridine products in good to excellent yields. researchgate.net Similarly, L-proline has been shown to be an effective catalyst in the three-component reaction of a sugar-derived aldehyde, methyl acetoacetate, and this compound, leading to C-nucleosides with a 1,4-DHP moiety. beilstein-journals.orgsemanticscholar.orgresearchgate.net

Another MCR involves the reaction of this compound, an aldehyde, and an α-isocyanoacetamide in methanol (B129727). This process results in the formation of a complex oxa-bridged tricycle as a single diastereoisomer in high yield, with the creation of five stereocenters in one pot. acs.org

Table 2: Examples of Multi-Component Reactions with this compound

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Hantzsch Synthesis | Aromatic aldehyde, Dimedone, this compound | Zn(NO₃)₂/MCM-41, Ethanol, RT | Dihydropyridines | researchgate.net |

| Hantzsch Synthesis | Sugar aldehyde, Methyl acetoacetate, this compound | L-proline, MeOH, 50 °C | C-nucleoside with 1,4-DHP moiety | beilstein-journals.orgresearchgate.net |

| Hantzsch Synthesis | o-Methoxybenzaldehyde, this compound (2 equiv.) | Refluxing i-PrOH | Substituted oxa-cyclohexene | nih.gov |

| Isocyanide-based MCR | Aldehyde, α-Isocyanoacetamide, this compound | Methanol, RT | Oxa-bridged tricycle | acs.org |

Reactions Leading to Alkenyl Iodonium Salts

This compound can react with hypervalent iodine(III) reagents to form stable alkenyl iodonium salts. These salts are valuable synthetic intermediates. The reaction of this compound with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) produces a new, stable alkenyl(phenyl)iodonium tosylate. acs.orgarkat-usa.org

This transformation is significant as it creates an electrophilic carbon center on the double bond, allowing for subsequent reactions with a wide range of nucleophiles. arkat-usa.orgmdpi.com The reaction of the resulting iodonium salt with various nucleophiles leads to substituted enamine derivatives of crotonic acid, demonstrating the salt's utility in further functionalization. acs.orgarkat-usa.org This reactivity is part of the broader chemistry of hypervalent iodine compounds, which are known for their ability to mediate oxidative transformations under mild and often environmentally friendly conditions. bohrium.comresearchgate.net

Table 3: Synthesis of Alkenyl Iodonium Salts from this compound

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| This compound | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Alkenyl(phenyl)iodonium tosylate | Intermediate for reaction with nucleophiles | acs.orgarkat-usa.org |

Applications As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

Methyl 3-aminocrotonate is a key precursor in the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents and other functional molecules. niscair.res.in

1,4-Dihydropyridine (B1200194) Scaffolds (e.g., Amlodipine, Felodipine, Nitrendipine, Nifedipine)

The Hantzsch pyridine (B92270) synthesis and its modifications frequently employ this compound for the construction of the 1,4-dihydropyridine (1,4-DHP) ring system. This scaffold is the foundational structure for a class of calcium channel blockers used in the management of hypertension. godavaribiorefineries.comchemicalbook.com

Amlodipine: this compound is a key intermediate in the synthesis of Amlodipine. sihaulichemicals.co.ingodavaribiorefineries.com In a modified Hantzsch synthesis, this compound is reacted with 2-chlorobenzaldehyde (B119727) and ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate to form a novel 1,4-dihydropyridine scaffold, which can then be further elaborated to yield Amlodipine bioisosteres. nih.gov

Felodipine: The synthesis of Felodipine, another dihydropyridine (B1217469) calcium channel blocker, can be achieved through the condensation of 2,3-dichlorobenzaldehyde, this compound, and ethyl acetoacetate (B1235776). tandfonline.comchemicalbook.comgoogle.com However, this reaction can sometimes lead to the formation of undesired symmetrical diester byproducts. tandfonline.com

Nitrendipine: Nitrendipine is synthesized via the Michael reaction of this compound and ethyl 2-(3-nitrobenzylidene)acetoacetate. chemicalbook.comresearchgate.net This reaction is a crucial step in forming the 1,4-dihydropyridine core of the molecule. researchgate.netpatsnap.com

Nifedipine: Nifedipine can be prepared by the reaction of methyl 2-(2-nitrobenzylidene)acetoacetate and this compound. google.comgoogle.com The reaction is typically carried out in an alcohol solvent under pressure. google.com

Table 1: Synthesis of 1,4-Dihydropyridine Scaffolds

| Drug | Key Reactants with this compound | Synthesis Method |

|---|---|---|

| Amlodipine | 2-chlorobenzaldehyde, ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate | Modified Hantzsch Synthesis nih.gov |

| Felodipine | 2,3-dichlorobenzaldehyde, ethyl acetoacetate | Hantzsch Reaction tandfonline.com |

| Nitrendipine | Ethyl 2-(3-nitrobenzylidene)acetoacetate | Michael Reaction chemicalbook.comresearchgate.net |

Pyrrole (B145914) Derivatives Synthesis

This compound serves as a precursor for the synthesis of pyrrole derivatives. For instance, the solid-state cascade reaction of ninhydrin (B49086) and this compound leads to the formation of indeno[1,2-b]pyrrole derivatives. mdpi.com

Pyrimidine and Pyrazole Synthesis

The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocycles like pyrimidines and pyrazoles. Isothiazolo[3,4-d]pyrimidines can be synthesized from 3-amino-5-methyl-4-isothiazolecarbonitrile, which itself can be derived from precursors related to aminocrotonates. researchgate.net

Isothiazole (B42339) and Thiophene (B33073) Derivatives

This compound is a valuable reagent in the synthesis of isothiazole derivatives. It reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to produce methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield. rsc.orgthieme-connect.de This reaction is a notable method for constructing the isothiazole ring. rsc.org Additionally, while less common, the core structure of this compound can be conceptually related to precursors for thiophene synthesis.

Fused Heterocyclic Systems (e.g., Indenoquinoxaline Ketones, Imidazo[1,2-a]pyridines, Benzimidazoles, Bridged Bicyclic Benzoxepine)

This compound is also employed in the synthesis of more complex, fused heterocyclic systems.

Indenoquinoxaline Ketones: These can be synthesized through a cascade mechanochemical reaction of ninhydrin and this compound. mdpi.com

Imidazo[1,2-a]pyridines: While direct synthesis from this compound is less documented, its derivatives can be involved in the formation of such fused systems.

Benzimidazoles: The acid-catalyzed rearrangement of 3-aroylquinoxalin-2-ones with this compound provides a pathway to benzimidazole (B57391) derivatives. researchgate.netresearchgate.net

Preparation of Enamides and Enaminones

This compound is a key starting material for the preparation of enamides and enaminones, which are important synthetic intermediates. niscair.res.in The acylation of this compound with various acid chlorides in the presence of a base can be controlled to selectively produce either N-acylated products (enamides) or C-acylated products (enaminones). niscair.res.in Studies have shown that this compound is a superior precursor for the preparation of enamides. niscair.res.in For instance, reaction with saturated acid chlorides in the presence of pyridine predominantly yields (Z)-enamides. niscair.res.in

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amlodipine |

| Felodipine |

| Nitrendipine |

| Nifedipine |

| 1,4-Dihydropyridine |

| Pyrrole |

| Pyrimidine |

| Pyrazole |

| Isothiazole |

| Thiophene |

| Indenoquinoxaline Ketone |

| Imidazo[1,2-a]pyridine |

| Benzimidazole |

| Bridged Bicyclic Benzoxepine (B8326511) |

| Enamide |

| Enaminone |

| 2-chlorobenzaldehyde |

| Ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate |

| 2,3-dichlorobenzaldehyde |

| Ethyl acetoacetate |

| Ethyl 2-(3-nitrobenzylidene)acetoacetate |

| Methyl 2-(2-nitrobenzylidene)acetoacetate |

| Ninhydrin |

| 4,5-dichloro-1,2,3-dithiazolium chloride |

| 3-aroylquinoxalin-2-one |

| Acid chloride |

Synthesis of Amino Acid and Peptide Analogs

This compound is a valuable precursor in the synthesis of non-standard amino acids and peptide analogs, which are crucial in medicinal chemistry and drug development. Current time information in Bangalore, IN.glindiachemicals.com Its structure allows for the creation of hybrid peptides with unique conformations.

A notable example is the synthesis of an α,β-hybrid peptide incorporating an L-Phe residue and a methyl-3-aminocrotonate residue. Research has shown that this hybrid peptide adopts a distinct turn-like conformation. This specific structure is stabilized by two intramolecular hydrogen bonds. X-ray crystallography analysis revealed that the peptide molecules self-assemble into a supramolecular multi-layered sheet-like structure through intermolecular hydrogen bonds. justdial.com

Table 1: Structural and Crystallographic Data of an α,β-Hybrid Peptide Containing this compound

| Parameter | Value |

| Peptide Composition | L-Phe and methyl-3-aminocrotonate residues |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| Molecular Conformation | Turn-like |

| Key Intramolecular Bonds | Five-member NH⋯N hydrogen bondSix-member NH⋯O=C hydrogen bond |

| Supramolecular Assembly | Twisted sheet-like structure forming multi-layers |

| Data sourced from a study on the synthesis and structure-mechanical property correlation of the peptide. justdial.com |

Furthermore, the acylation of this compound is a key reaction for creating peptide-like bonds. Studies on the acylation with various acid chlorides in the presence of an organic base like pyridine have shown that this compound is an excellent precursor for producing enamides (N-acylated products). researchgate.net This process is fundamental for building peptide backbones and synthesizing complex nitrogen-containing compounds. Current time information in Bangalore, IN.

Role in the Development of Fine Chemicals and Specialty Materials

The reactivity of this compound makes it an important intermediate in the production of a wide array of fine chemicals and advanced materials.

This compound is utilized as a monomer or additive in polymer chemistry to create specialty polymers with enhanced physical properties. glindiachemicals.com A significant application is in the synthesis of advanced hydrogels.

Scientific research has demonstrated the development of a novel, stimuli-responsive hydrogel by copolymerizing wheat starch with methyl-3-aminocrotonate. This synthesis is achieved through a free-radical polymerization process. The resulting hydrogel exhibits both pH-sensitive and thermoresponsive properties, meaning its ability to swell and absorb water changes significantly with variations in pH and temperature. Such smart materials have potential applications in various fields, including targeted drug delivery.

Table 2: Synthesis and Properties of Wheat Starch/Methyl-3-aminocrotonate Hydrogel

| Feature | Description |

| Components | Wheat Starch, Methyl-3-aminocrotonate |

| Synthesis Method | Free radical copolymerization |

| Key Properties | pH-sensitive and thermoresponsive |

| Swelling Behavior | Swelling percentage increases with increasing pH and temperature |

| Characterization | Confirmed via Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) |

| Data sourced from research on the synthesis and characterization of stimuli-responsive hydrogels. |

This compound plays a role as a precursor in the chemical synthesis of compounds used in the fragrance and flavor industries. ycdehongchem.comglindiachemicals.com Its unique chemical structure and reactivity make it a valuable starting material for creating a variety of high-value specialty chemicals. The compound's functional groups can be modified through various organic reactions to produce molecules that contribute to enticing scents and specific tastes for use in food and cosmetic products. glindiachemicals.com

Advanced Analytical Methodologies for Research on Methyl 3 Aminocrotonate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. For methyl 3-aminocrotonate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are routinely used to confirm its structure.

This compound can exist in two tautomeric forms: the enamine and the imine form. NMR spectroscopy is instrumental in studying this equilibrium. lgcstandards.comamerigoscientific.com The chemical shifts of the protons and carbons are sensitive to the electronic environment, allowing researchers to distinguish between the tautomers and, in many cases, quantify their relative abundance in different solvents and at various temperatures. lgcstandards.comamerigoscientific.comnih.govresearchgate.net The presence of distinct signals for each tautomer or averaged signals can indicate the rate of interconversion.

In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the ¹H NMR spectrum of this compound typically shows characteristic signals for the methyl groups, the vinyl proton, and the amine protons. glindiachemicals.com The chemical shifts provide evidence for the predominant tautomeric form under these conditions. For instance, the presence of a signal for a vinyl proton is indicative of the enamine form.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Assignment | Shift (ppm) in CDCl₃ |

|---|---|

| =CH | ~4.52 |

| OCH₃ | ~3.64 |

| C-CH₃ | ~1.90 |

Note: The NH₂ peak may not always be observed or can be broad. glindiachemicals.com

Similarly, ¹³C NMR spectroscopy provides data on the carbon skeleton. google.com The chemical shifts of the carbonyl carbon, the olefinic carbons, and the methyl carbons are all diagnostic. google.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Assignment | Shift (ppm) in CDCl₃ |

|---|---|

| C=O | Varies |

| C-NH₂ | Varies |

| =CH | Varies |

| OCH₃ | Varies |

| C-CH₃ | Varies |

Note: Specific chemical shift values can be found in various chemical databases. sigmaaldrich.com

The study of tautomerism is not limited to simple systems. In derivatives of this compound, such as those resulting from acylation reactions, NMR is used to determine whether the acylation occurred at the nitrogen atom (N-acylation) or the α-carbon (C-acylation), and to establish the stereochemistry (Z or E) of the resulting double bond. sigmaaldrich.com The chemical shifts of the vinyl proton and the methyl group protons are particularly sensitive to these structural changes. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Key vibrational modes for this compound include the N-H stretching of the amine group, the C=O stretching of the ester group, and the C=C stretching of the alkene group. The positions of these bands provide valuable structural information. For example, the frequency of the C=O stretching vibration can be influenced by conjugation and intramolecular hydrogen bonding. Theoretical calculations are often used in conjunction with experimental IR spectra to aid in the assignment of vibrational modes.

In the solid state, this compound can participate in both intramolecular and intermolecular hydrogen bonding, which influences the IR spectrum. Dissolving the compound in a non-polar solvent like carbon tetrachloride (CCl₄) can help to distinguish between these types of interactions.

Table 3: Typical IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400-3200 |

| C=O | Stretching | ~1650 |

| C=C | Stretching | ~1600 |

| C-N | Stretching | Varies |

| C-O | Stretching | Varies |

Note: The exact positions of the absorption bands can vary depending on the physical state of the sample (solid, liquid, or solution).

X-ray Diffraction Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups of a molecule, X-ray diffraction crystallography offers a definitive determination of the three-dimensional structure of a compound in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For this compound and its derivatives, single-crystal X-ray diffraction can unambiguously establish the tautomeric form present in the solid state and reveal details of intermolecular interactions, such as hydrogen bonding. For example, in a study of a 1,4-dihydropyridine (B1200194) derivative synthesized from this compound, X-ray diffraction confirmed the molecular structure and provided key torsional angles. This information is invaluable for understanding the molecule's conformation and how it interacts with its neighbors in the crystalline state.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For this compound, HPLC can be employed to determine its purity. For instance, some commercial suppliers specify a purity of greater than 95% as determined by HPLC.

However, the analysis of underivatized this compound by conventional reversed-phase HPLC with mass spectrometric detection (UPLC-MS) can be challenging due to its poor stability in aqueous mobile phases. An alternative technique, UltraPerformance Convergence Chromatography (UPC²), which utilizes supercritical carbon dioxide as the mobile phase, has been successfully applied for the analysis of this compound as a potential mutagenic impurity in active pharmaceutical ingredients (APIs). This method avoids the use of aqueous solvents and does not require prior derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds.

The purity of this compound is often determined by gas chromatography (GC), with some suppliers providing a purity specification of 98.0-100.3% (w/w) by this method. In some synthetic procedures described in patents, gas-liquid chromatography has been used to confirm the high purity of the final product.

For the analysis of this compound, especially when present as an impurity at low levels, derivatization is often necessary to increase its volatility for GC-MS analysis. A common approach involves derivatization with trifluoroacetic anhydride (B1165640). This technique is particularly useful for impurity profiling, allowing for the identification and quantification of trace-level impurities in the final product.

UltraPerformance Convergence Chromatography (UPC²)

UltraPerformance Convergence Chromatography (UPC²) is a separation technique that merges the principles of normal-phase liquid chromatography with the ease of use of reversed-phase LC. lambda.sk This technology employs compressed carbon dioxide as the primary mobile phase, which allows for the use of a wide range of co-solvents, enhancing selectivity. lambda.sk UPC² is recognized for providing high-resolution separations with short analysis times, making it a high-throughput method. It stands out as an alternative technology for the analysis of compounds that are sensitive to aqueous environments.

A significant application of UPC² is the direct quantification of this compound (MAC), a Michael-reactive receptor and a known mutagenic impurity. MAC is used as a starting material in the synthesis of various cardiovascular drug products. Traditional analytical methods for MAC, such as gas chromatography-mass spectrometry (GC-MS), necessitate a derivatization step to increase volatility, while ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is hampered by the compound's poor stability in aqueous solvents.

Research has demonstrated that UPC² coupled with mass spectrometry detection, specifically using an ACQUITY QDa Detector, can directly analyze this compound without the need for prior derivatization. This approach provides a selective, sensitive, and robust analysis with a rapid analysis time of just 2.5 minutes. The method has shown excellent linearity for MAC standards, with a correlation coefficient (R²) of 0.9985 for concentrations ranging from 0.5 to 10 ppm.

Below are the typical UPC² method parameters for the analysis of this compound.

Table 1: UPC² Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| System | Waters ACQUITY UPC² |

| Column | ACQUITY UPC² Trefoil CEL2, 2.5 µm, 3.0 x 150 mm |

| Co-solvent | Methanol (B129727) |

| Gradient | 2% to 20% over 1.5 minutes |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C |

| Automated Back Pressure Regulator (ABPR) | 1800 psi |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and studying the fragmentation patterns of this compound and its derivatives. The nominal molecular weight of this compound is 115.13 g/mol . sigmaaldrich.comsigmaaldrich.com In mass spectrometric analysis, such as with an ACQUITY QDa Detector, the compound is typically observed as its protonated molecule [M+H]⁺. For this compound, this corresponds to an m/z (mass-to-charge ratio) of 116.1 Da.

The fragmentation behavior of β-enaminones, the class of compounds to which this compound belongs, has been investigated using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode. nih.gov Studies on various enaminones reveal that the dissociation pathways of the protonated molecules are influenced by the position of protonation. nih.gov For instance, in enaminones with the general structure Ar-CO-CH=CH-N(CH₃)₂, the proton can transfer from the carbonyl oxygen (the most thermodynamically favored site) to other positions, leading to specific fragmentation patterns. nih.gov

Common fragmentation pathways include the loss of a benzene (B151609) molecule or the elimination of a C₄H₉N moiety. nih.gov The nature of substituents on the molecule significantly directs these fragmentation pathways. Electron-donating groups tend to favor the loss of benzene, while electron-withdrawing groups promote the competing reaction that leads to the formation of a benzoyl cation (Ar-CO⁺). nih.gov The elemental compositions of the resulting ions can be confirmed with high-resolution mass spectrometry techniques like Fourier transform ion cyclotron resonance tandem mass spectrometry (FTICR-MS/MS). nih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₉NO₂ | sigmaaldrich.comsigmaaldrich.com |

| Nominal Molecular Weight | 115.13 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Observed Protonated Ion [M+H]⁺ | m/z 116.1 | |

Computational and Theoretical Studies on Methyl 3 Aminocrotonate Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the properties and reactivity of methyl 3-aminocrotonate and its derivatives. These calculations provide a fundamental understanding of the electronic environment of the molecule, which governs its chemical behavior.

DFT has been used to compute the free energy paths for reactions involving this compound. For instance, in the acid-catalyzed rearrangement of 3-benzoylquinoxalin-2-one with this compound, DFT calculations have elucidated the detailed mechanism and the associated activation barriers. researchgate.net Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Furthermore, DFT calculations at the B3LYP/6-31G(d,p) level with dispersion correction have been utilized to determine the intermolecular interaction energies in peptides containing this compound residues. thesciencein.org These calculations help in understanding the forces that govern the self-assembly and crystal packing of these molecules. thesciencein.org Theoretical studies also use DFT to predict the stability of different tautomers of aminocrotonate systems and to analyze vibrational spectra. researchgate.net

| Computational Method | Application in this compound Research | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. | researchgate.net |

| B3LYP/6-31G(d,p) with dispersion | Calculation of intermolecular interaction energies. | thesciencein.org |

| DFT/TD-DFT (B3LYP/6-311++G**) | Study of electronic structure and spectra of related enaminones. | researchgate.net |

Modeling of Reaction Mechanisms and Transition States

Modeling reaction mechanisms and identifying transition states are key applications of computational chemistry in studying this compound. These models provide a step-by-step view of how reactants are converted into products, highlighting the high-energy transition states that control the reaction rate.

For example, detailed DFT calculations have mapped out the entire free energy pathway for the rearrangement of 3-benzoylquinoxalin-2-one with this compound in an acetic acid solution. researchgate.net This includes the identification of intermediates and the calculation of activation energies for each step. researchgate.net The use of quantum mechanics (QM) and combined QM/MM methods is instrumental in elucidating these complex reaction pathways and transition states.

In enzymatic reactions, computational models have been used to understand the role of intermediates like the PLP-α-aminocrotonate aldimine. nih.gov By calculating the free energy profiles, researchers can see how the enzyme and co-factors like phosphate (B84403) ions stabilize specific transition states, thereby ensuring reaction specificity. nih.gov For instance, in the reaction catalyzed by threonine synthase, the phosphate ion was found to lower the energy of the transition state between the PLP-α-aminocrotonate aldimine and the subsequent quinonoid intermediate by approximately 17.7 kJ·mol⁻¹, which corresponds to a rate enhancement of about 1000-fold. nih.gov

Prediction of Regioselectivity and Stereoselectivity

This compound is an ambident nucleophile, meaning it can react at different sites, primarily the nitrogen atom or the α-carbon. Computational studies are crucial for predicting and explaining the regioselectivity (site selectivity) and stereoselectivity of its reactions.

A systematic study on the acylation of this compound has shown that the choice of acid chlorides and the added organic base strongly influences whether N-acylation or C-acylation occurs. A preliminary theoretical interpretation has been proposed to explain this observed site selectivity. Generally, this compound tends to be a better precursor for N-acylated products (enamides).

DFT calculations have also been successfully applied to explain the diastereoselectivity in reactions, suggesting that the outcome is influenced by the substrate's conformation and the presence of intramolecular hydrogen bonds. researchgate.net In the reaction of arenediazonium salts with this compound, the formation of E/Z isomers of the resulting hydrazones has been investigated. cdnsciencepub.com While para-substituted reactants often yield a single Z isomer, ortho-substituted ones can produce a mixture of E and Z isomers, a phenomenon that can be rationalized by considering the steric and electronic effects within the proposed mechanism. cdnsciencepub.com

Conformational Analysis and Electronic Structure Investigations

The three-dimensional shape (conformation) and the distribution of electrons (electronic structure) of this compound are fundamental to its reactivity. Computational methods, often complemented by experimental techniques like NMR and X-ray crystallography, provide detailed insights into these aspects.

Conformational analysis has been performed on various systems containing the this compound moiety. In one study, a conformational analysis of stereoisomers of furnidipine, a drug synthesized using this compound, revealed only small energy differences (around 4 kcal/mol) between the most and least favorable conformations. nih.gov For an α,β-hybrid peptide containing a methyl-3-aminocrotonate residue, X-ray analysis showed that the residue adopts a trans geometry, leading to a turn-like conformation in the peptide backbone. thesciencein.org

Spectroscopic studies combined with quantum chemical calculations have been used to investigate the conformational isomers of related push-pull enaminones. researchgate.net These studies indicate the existence of conformers arising from restricted rotation around the C–N and C–CO₂R single bonds, which can be identified through techniques like FTIR and NMR spectroscopy. researchgate.net The electronic structure, characterized by the interplay of the amino group and the α,β-unsaturated ester, makes it a versatile building block in organic synthesis. glindiachemicals.com

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways

The development of novel reaction pathways for synthesizing and utilizing methyl 3-aminocrotonate and its parent class, β-enaminones, is a vibrant area of research. beilstein-journals.orgniscair.res.in Scientists are moving beyond traditional condensation reactions to explore more sophisticated and efficient synthetic strategies.

One promising avenue is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, extensively uses this compound to produce 1,4-dihydropyridines, a class of compounds with significant pharmaceutical applications. researchgate.net Future research is expected to focus on developing new MCRs that incorporate this compound to access a wider diversity of heterocyclic scaffolds.

Furthermore, cyclization reactions of N-propargylic β-enaminones are being investigated for the synthesis of various heterocyclic compounds, including pyrroles. This highlights a trend towards using strategically functionalized β-enaminones to build complex molecular architectures. The acylation of this compound is also being systematically studied, revealing that the choice of reagents and conditions can selectively lead to either N- or C-acylated products, opening up pathways to different classes of compounds like enamides and enaminones. niscair.res.in

The exploration of novel catalysts is another key aspect. Gold(I)/silver(I) combinations have been shown to be effective for the synthesis of β-enaminoesters under mild conditions. tandfonline.com The development of such catalytic systems that offer high selectivity and efficiency will continue to be a major focus, enabling the synthesis of previously inaccessible derivatives of this compound.

Development of Green Chemistry Approaches for Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, significant research efforts are being directed towards the development of green chemistry approaches for the synthesis of this compound and related β-enaminones.

A major trend is the move towards solvent-free reaction conditions . tandfonline.com Eliminating organic solvents not only reduces environmental impact but also simplifies product purification and can lead to cost savings. For instance, the synthesis of β-enaminones has been successfully achieved using recyclable heterogeneous catalysts under solvent-free conditions, sometimes aided by microwave irradiation to accelerate the reaction.

The use of recyclable and environmentally benign catalysts is another cornerstone of green synthesis in this area. Researchers are exploring a wide range of such catalysts, including:

Heterogeneous catalysts: Silica-supported polyphosphoric acid (PPA-SiO2) and Fe(HSO4)3 have been used for the efficient synthesis of β-enaminones. chemimpex.commdpi.com

Nanocatalysts: Silver nanoparticles have been demonstrated as effective and recyclable catalysts.

Ion-exchange resins: Amberlyst-15® has been employed as a cost-effective and recyclable solid acid catalyst. tandfonline.com

Metal oxides: Nickel oxide, activated by ultrasound, provides an efficient route to enaminones.

Gold and Silver catalysts: A combination of gold(I) and silver(I) salts has been used for solvent-free synthesis at room temperature. tandfonline.com

Moreover, the use of water as a reaction medium is being explored as a green alternative to organic solvents. rsc.orgsigmaaldrich.comgoogle.comgoogle.com Patents describe optimized aqueous-phase reactions for the synthesis of this compound from methyl acetoacetate (B1235776) and ammonia (B1221849). rsc.orgsigmaaldrich.comgoogle.comgoogle.com These methods often offer high yields and purity without the need for flammable organic solvents.

The following table summarizes some of the green catalysts and conditions being explored for the synthesis of β-enaminones and β-enaminoesters:

| Catalyst System | Reaction Conditions | Advantages |

| PPA-SiO2 | Solvent-free | Environmentally benign, cost-effective, easy work-up. chemimpex.com |

| [(PPh3)AuCl]/AgOTf | Solvent-free, room temperature | Low catalyst loading, good to excellent yields, mild conditions. tandfonline.com |

| H6P2W18O62·24H2O (Wells-Dawson acid) | Toluene or solvent-free | Efficient, recyclable, good yields. mdpi.com |

| Amberlyst-15® | Dichloromethane, ambient temperature | Mild conditions, catalyst is recoverable and reusable. tandfonline.com |

| Nickel Oxide | Ultrasound sonication, solvent-free | Efficient, heterogeneous, moisture stable, robust, and recyclable. |

| Water | 35-70°C | No organic solvent required, high purity product. rsc.orgsigmaaldrich.comgoogle.comgoogle.com |

Integration with Artificial Intelligence and Robotics in Chemical Synthesis

The fields of artificial intelligence (AI) and robotics are beginning to revolutionize chemical synthesis, and the production of this compound and its derivatives is poised to benefit from these advancements.

AI and machine learning (ML) are being employed to optimize reaction conditions. For the synthesis of β-ketoenamines, ML models, such as multilayer perceptron artificial neural networks (MLP-ANN), have been used to predict reaction yields based on parameters like reaction time, temperature, and catalyst concentration. researchgate.netresearchgate.net This approach allows for the efficient identification of optimal reaction conditions with fewer experiments compared to traditional methods. researchgate.netresearchgate.netbeilstein-journals.org